molecular formula C17H24N2O3S B2970510 3-oxo-N-pentyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide CAS No. 898423-36-4

3-oxo-N-pentyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide

Cat. No. B2970510
CAS RN: 898423-36-4
M. Wt: 336.45
InChI Key: PIUTYFZNDBJFSH-UHFFFAOYSA-N
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Description

3-oxo-N-pentyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide, commonly known as HPQS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. HPQS is a heterocyclic compound that belongs to the pyridine family and is synthesized through a multi-step process.

Scientific Research Applications

Biological Activities of Sulfonamides

Sulfonamides are known for their diverse pharmacological properties, including antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain activities. These compounds are characterized by the general formula R-SO2NHR', where the functional group is bound to various organic scaffolds, leading to a wide range of hybrid molecules with enhanced biological activities. Recent advances have focused on designing and developing two-component sulfonamide hybrids that incorporate pharmaceutical active scaffolds like coumarin, indole, quinoline, isoquinoline, and others, demonstrating significant biological activities across different studies (Ghomashi et al., 2022).

Antimicrobial and Antitumor Activities

Specific sulfonamide derivatives, including those with quinoline and naphthyridine structures, have been synthesized and evaluated for their antimicrobial activity. Although some of these derivatives did not exhibit significant activity, the exploration of these compounds contributes to the broader understanding of sulfonamide applications in targeting microbial infections (Yanagisawa et al., 1973).

Additionally, sulfonamide compounds have shown promising anticancer properties through various mechanisms, notably the inhibition of carbonic anhydrase isozymes. A study reported the synthesis and in vitro cytotoxic evaluation of new heterocyclic sulfonamide derivatives, highlighting their substantial antitumor activity against Ehrlich ascites carcinoma cells, with certain compounds exhibiting better activities than reference drugs (Ghorab et al., 2011).

properties

IUPAC Name

2-oxo-N-pentyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3S/c1-2-3-4-9-18-23(21,22)15-11-13-6-5-10-19-16(20)8-7-14(12-15)17(13)19/h11-12,18H,2-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIUTYFZNDBJFSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNS(=O)(=O)C1=CC2=C3C(=C1)CCC(=O)N3CCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601323396
Record name 2-oxo-N-pentyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601323396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

45.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49678149
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-oxo-N-pentyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide

CAS RN

898423-36-4
Record name 2-oxo-N-pentyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601323396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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